An In-depth Technical Guide to H-Tyr-OEt.HCl: Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to H-Tyr-OEt.HCl: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: L-Tyrosine ethyl ester hydrochloride (H-Tyr-OEt.HCl), a derivative of the amino acid L-tyrosine, serves as a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. Its protected carboxylic acid group, in the form of an ethyl ester, and the presence of a hydrochloride salt of the primary amine make it a versatile intermediate for various chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of H-Tyr-OEt.HCl, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.
Core Physical and Chemical Properties
H-Tyr-OEt.HCl is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of H-Tyr-OEt.HCl
| Property | Value | References |
| Synonyms | L-Tyrosine ethyl ester hydrochloride, Ethyl L-tyrosinate hydrochloride, (S)-ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride | [1][2] |
| CAS Number | 4089-07-0 | [1][2] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [3] |
| Molecular Weight | 245.70 g/mol | [1][3] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Melting Point | 166-170 °C | [1][4] |
| Purity | ≥ 98% (Typically ≥ 99.5% by HPLC) | [1][2] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 343.3 ± 27.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone. | [3][5] |
| Storage Conditions | Store at 2-8 °C, sealed from moisture. For solutions in solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | [1][3] |
| Optical Rotation | [α]D²⁰ = -5.0 to -8.0 deg (c=2, H₂O) | [2] |
Experimental Protocols
Synthesis of H-Tyr-OEt.HCl via Fischer Esterification
A common and efficient method for the synthesis of H-Tyr-OEt.HCl is the Fischer esterification of L-tyrosine using ethanol (B145695) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride gas.
Materials:
-
L-Tyrosine
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Petroleum ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend L-Tyrosine (e.g., 18 g) in absolute ethanol (e.g., 100 ml).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.2 to 2.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for a period until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a smaller volume (e.g., 20 ml).
-
Add petroleum ether (e.g., 100 ml) to the concentrated solution to precipitate the white solid product.
-
Collect the solid by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield H-Tyr-OEt.HCl.
Caption: Workflow for the synthesis of H-Tyr-OEt.HCl.
Purification by Recrystallization
To achieve high purity, the synthesized H-Tyr-OEt.HCl can be recrystallized.
Materials:
-
Crude H-Tyr-OEt.HCl
-
Ethanol
-
Diethyl ether (or Ethyl acetate and Petroleum ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude H-Tyr-OEt.HCl in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
To further promote precipitation, cool the flask in an ice bath.
-
If crystallization is slow, the slow addition of a less polar solvent like diethyl ether can be employed until turbidity is observed, followed by cooling.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-ether mixture.
-
Dry the crystals under vacuum.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of H-Tyr-OEt.HCl can be determined by reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.9) and an organic solvent (e.g., ethanol or acetonitrile). A typical starting condition could be an isocratic elution with 7% ethanol in 93% phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of H-Tyr-OEt.HCl in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of the main peak corresponding to H-Tyr-OEt.HCl and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
Caption: General workflow for HPLC analysis of H-Tyr-OEt.HCl.
Applications in Research and Drug Development
H-Tyr-OEt.HCl is a valuable intermediate in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It serves as a protected form of L-tyrosine for incorporation into peptide chains using both solid-phase and solution-phase synthesis methodologies. The ethyl ester protects the C-terminus, while the N-terminus can be protected with groups like Fmoc or Boc for stepwise peptide elongation.
-
Pharmaceutical Synthesis: It is a precursor in the synthesis of various pharmaceutical compounds.
-
Neuroscience Research: As a derivative of tyrosine, a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), it can be used in studies related to their metabolic pathways and the development of related therapeutic agents.
Safety and Handling
H-Tyr-OEt.HCl is an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
References
- 1. spectrabase.com [spectrabase.com]
- 2. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. L-Tyrosine Ethyl Ester Hydrochloride(4089-07-0) 1H NMR [m.chemicalbook.com]
- 5. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]
